molecular formula C17H15Cl2N3O3 B3450098 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE

Cat. No.: B3450098
M. Wt: 380.2 g/mol
InChI Key: CFMSJVVRCQXMCM-UHFFFAOYSA-N
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Description

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a cyano group, a methoxymethyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridine with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxymethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE: shares structural similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(3,4-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3/c1-10-5-11(9-25-2)13(7-20)17(24)22(10)8-16(23)21-12-3-4-14(18)15(19)6-12/h3-6H,8-9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMSJVVRCQXMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1(2H)-PYRIDINYL]-N-(3,4-DICHLOROPHENYL)ACETAMIDE

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